molecular formula C25H28N6O3 B10922535 {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10922535
M. Wt: 460.5 g/mol
InChI Key: FNTMYHBPEDJGLQ-UHFFFAOYSA-N
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Description

The compound {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic molecule that features a combination of pyrazole, piperazine, methoxyphenyl, and oxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the piperazine ring, and the oxazolo[5,4-b]pyridine core. These steps are followed by the coupling of these moieties under specific reaction conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Formation of Oxazolo[5,4-b]pyridine Core: This core structure can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C25H28N6O3/c1-4-31-16-18(14-26-31)15-29-9-11-30(12-10-29)25(32)21-13-22(19-5-7-20(33-3)8-6-19)27-24-23(21)17(2)28-34-24/h5-8,13-14,16H,4,9-12,15H2,1-3H3

InChI Key

FNTMYHBPEDJGLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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